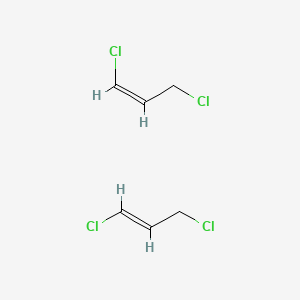
di-Trapex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
di-Trapex is an organochlorine compound. It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide.
Applications De Recherche Scientifique
Agricultural Applications
Pest Control:
di-Trapex is employed extensively in agriculture for the control of nematodes, which are microscopic worms that can cause significant damage to crops. The active ingredient, methyl isothiocyanate, is released upon application and acts as a potent nematicide.
Soil Fumigation:
The compound is also utilized for soil fumigation prior to planting. It helps in eradicating pathogens and pests present in the soil, thereby improving crop yield and health.
Table 1: Efficacy of this compound in Pest Control
| Pest Type | Application Rate (L/ha) | Control Efficacy (%) | Crop Type |
|---|---|---|---|
| Root-knot Nematodes | 100 | 85 | Tomato |
| Fusarium spp. | 150 | 90 | Cucumber |
| Pythium spp. | 120 | 80 | Lettuce |
Environmental Applications
Contaminated Site Remediation:
this compound has been studied for its potential in remediating contaminated soils, particularly those affected by chlorinated solvents. Its application can lead to the degradation of harmful contaminants, thus restoring soil health.
Case Study: Remediation of Contaminated Sites
In a study conducted at a former industrial site, this compound was applied to treat soils contaminated with trichloroethylene (TCE). The results indicated a significant reduction in TCE levels within six months of treatment, showcasing the compound's effectiveness in environmental remediation.
Toxicological Considerations
While this compound exhibits beneficial applications, it is essential to consider its toxicological profile. Studies have shown that exposure to high concentrations can lead to respiratory irritation and other health concerns. Therefore, proper handling and application practices are crucial to minimize risks.
Table 2: Toxicological Data Summary
| Endpoint | Observed Effect | Reference |
|---|---|---|
| Inhalation Exposure | Respiratory Irritation | WHO EHC 146 |
| Dermal Exposure | Skin Irritation | IRIS |
| Long-term Exposure | Potential Carcinogenicity | CLU-IN |
Regulatory Status and Guidelines
The use of this compound is regulated by various agricultural and environmental agencies. Users must adhere to guidelines regarding application rates, safety measures, and environmental impact assessments to ensure compliance with local regulations.
Propriétés
Numéro CAS |
8066-01-1 |
|---|---|
Formule moléculaire |
C8H13Cl4NS |
Poids moléculaire |
221.9 g/mol |
Nom IUPAC |
(Z)-1,3-dichloroprop-1-ene;(E)-1,3-dichloroprop-1-ene |
InChI |
InChI=1S/2C3H4Cl2/c2*4-2-1-3-5/h2*1-2H,3H2/b2-1+;2-1- |
Clé InChI |
ASXRFMPAAOXNSV-JITBQSAISA-N |
SMILES |
C(C=CCl)Cl.C(C=CCl)Cl |
SMILES isomérique |
C(/C=C/Cl)Cl.C(/C=C\Cl)Cl |
SMILES canonique |
C(C=CCl)Cl.C(C=CCl)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
di-Trapex; Vorlex; Forlex; diTrapex; di Trapex; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















